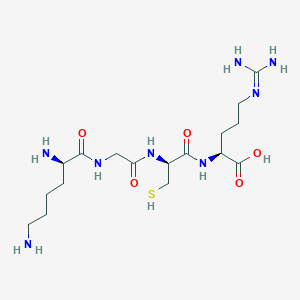
L-Arginine, D-lysylglycyl-D-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine, D-lysylglycyl-D-cysteinyl- is a compound that combines the amino acids L-Arginine, D-lysine, glycine, and D-cysteine. L-Arginine is a semi-essential amino acid involved in the formation of nitric oxide, which plays a crucial role in cardiovascular health D-lysine, glycine, and D-cysteine are also amino acids that contribute to various biological functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, D-lysylglycyl-D-cysteinyl- typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process generally includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are sequentially coupled using coupling reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of L-Arginine, D-lysylglycyl-D-cysteinyl- may involve large-scale SPPS or fermentation processes. In fermentation, genetically engineered microorganisms can be used to produce the peptide by expressing the corresponding genes.
Analyse Des Réactions Chimiques
Types of Reactions
L-Arginine, D-lysylglycyl-D-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptides with modified side chains.
Applications De Recherche Scientifique
L-Arginine, D-lysylglycyl-D-cysteinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular signaling and protein interactions.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Arginine, D-lysylglycyl-D-cysteinyl- involves its interaction with various molecular targets and pathways:
Nitric Oxide Production: L-Arginine is a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide, a key signaling molecule in the cardiovascular system.
Protein Interactions: The peptide can interact with other proteins, influencing cellular processes such as signal transduction and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: A semi-essential amino acid involved in nitric oxide production.
L-Lysine: An essential amino acid important for protein synthesis and immune function.
Glycine: A non-essential amino acid that acts as a neurotransmitter and is involved in collagen synthesis.
L-Cysteine: A semi-essential amino acid that contains a thiol group, important for protein structure and function.
Uniqueness
L-Arginine, D-lysylglycyl-D-cysteinyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. The presence of both L- and D-amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets.
Propriétés
Numéro CAS |
186609-30-3 |
|---|---|
Formule moléculaire |
C17H34N8O5S |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C17H34N8O5S/c18-6-2-1-4-10(19)14(27)23-8-13(26)24-12(9-31)15(28)25-11(16(29)30)5-3-7-22-17(20)21/h10-12,31H,1-9,18-19H2,(H,23,27)(H,24,26)(H,25,28)(H,29,30)(H4,20,21,22)/t10-,11+,12-/m1/s1 |
Clé InChI |
BNIBFLOJZQIBOQ-GRYCIOLGSA-N |
SMILES isomérique |
C(CCN)C[C@H](C(=O)NCC(=O)N[C@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)NCC(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


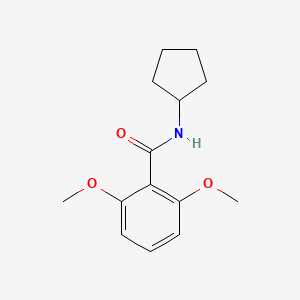

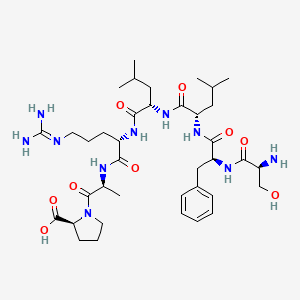


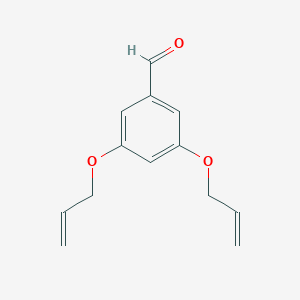
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


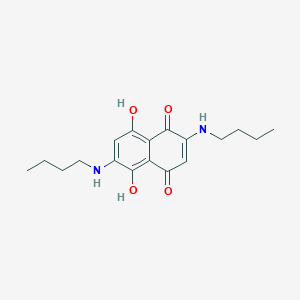
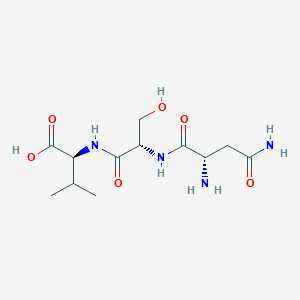

![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)

